4-Ethylphenyl 3-bromo-4-methylbenzoate
Description
4-Ethylphenyl 3-bromo-4-methylbenzoate is an aromatic ester compound comprising a benzoate core substituted with a bromine atom at the 3-position and a methyl group at the 4-position. The esterifying group is a 4-ethylphenyl moiety.
Properties
Molecular Formula |
C16H15BrO2 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
(4-ethylphenyl) 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C16H15BrO2/c1-3-12-5-8-14(9-6-12)19-16(18)13-7-4-11(2)15(17)10-13/h4-10H,3H2,1-2H3 |
InChI Key |
JALHTFJKNSQSFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-ethylphenyl 3-bromo-4-methylbenzoate and related compounds:
Structural and Functional Analysis
Substituent Effects: Electron-Withdrawing Groups: The bromine atom at the 3-position deactivates the benzene ring, directing electrophilic substitution to the 5- and 6-positions. This is consistent with behavior observed in methyl 3-bromo-4-methylbenzoate .
Physical Properties: Solubility: The target compound’s lipophilicity is higher than methyl or ethyl analogs due to the 4-ethylphenyl group, suggesting preferential solubility in nonpolar solvents. Melting Point: Methyl 3-bromo-4-methylbenzoate is a crystalline solid at room temperature , while the bulkier 4-ethylphenyl analog may exhibit a lower melting point due to disrupted crystal packing.
Synthetic Pathways: Esterification methods, such as those involving iodonium salts (e.g., Ethyl 4-((3-((3-bromophenyl)amino)...)benzoate synthesis in ), may apply to the target compound. Strecker synthesis () is less relevant here, as it pertains to imidazolidinones.
Stability and Reactivity :
- Esters with electron-withdrawing substituents (e.g., bromine) are less prone to hydrolysis under basic conditions compared to unsubstituted analogs. However, the 4-ethylphenyl group’s steric effects may further stabilize the ester bond .
Pharmacological and Industrial Applications: While imidazolidinones () exhibit cardiovascular effects, benzoate esters like the target compound are more likely to serve as intermediates. For example, ethyl 3-bromo-4-methylbenzoate derivatives are used in crystallography (via SHELX software, ) to determine molecular structures .
Research Findings and Data Gaps
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